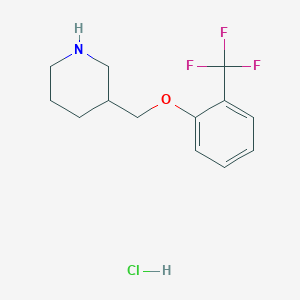

3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is 3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, which accurately describes the substitution pattern and salt formation. The naming convention begins with the piperidine ring as the parent structure, followed by the specification of the substituent at the 3-position.

The systematic name construction reflects the molecular architecture where the piperidine ring serves as the principal functional group, with position-3 bearing a methyl bridge connecting to a phenoxy group that itself carries a trifluoromethyl substituent at the ortho position. The Chemical Abstracts Service has assigned this compound the registry number 1219960-58-3, providing a unique identifier for database searches and regulatory documentation. Alternative naming conventions used in commercial and research contexts include variations that emphasize different structural features, though the IUPAC nomenclature remains the standard for scientific communication.

The trifluoromethyl group designation as "2-" indicates its ortho position relative to the phenoxy oxygen, which significantly influences the electronic properties and steric considerations of the molecule. The hydrochloride designation specifies the salt form, indicating protonation of the piperidine nitrogen and association with a chloride counterion. This naming system ensures unambiguous identification of the compound across different scientific disciplines and commercial applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted piperidine derivatives with significant conformational flexibility around the methylene bridge connecting the piperidine and phenoxy moieties. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, with the substituent at position-3 occupying either an axial or equatorial orientation depending on the overall molecular energy landscape. The molecular formula C13H17ClF3NO indicates a molecular weight of 295.73 daltons, reflecting the substantial contribution of the trifluoromethyl group to the overall molecular mass.

The phenoxy group maintains planarity due to its aromatic character, while the trifluoromethyl substituent at the ortho position introduces significant electronic and steric effects that influence the overall molecular conformation. The methylene bridge (CH2) connecting the piperidine and phenoxy systems provides rotational freedom, allowing for multiple conformational states that can be populated at room temperature. The ortho positioning of the trifluoromethyl group creates steric interactions that may restrict certain conformations and influence the preferred spatial arrangements of the molecule.

Bond angles and distances within the structure reflect typical values for sp3-hybridized carbons in the piperidine ring and sp2-hybridized carbons in the aromatic system. The ether linkage between the phenyl ring and the methylene bridge exhibits characteristic C-O-C bond angles, while the trifluoromethyl group maintains tetrahedral geometry around the central carbon. The hydrochloride salt formation involves protonation of the piperidine nitrogen, resulting in a tetrahedral ammonium center that influences hydrogen bonding patterns and crystal packing arrangements.

X-ray Crystallography Data and Solid-State Configuration

While specific X-ray crystallographic data for this compound is not extensively documented in the available literature, the solid-state configuration can be inferred from related piperidine derivatives and trifluoromethyl-containing compounds. The hydrochloride salt formation typically results in well-defined crystal structures that facilitate X-ray diffraction analysis and provide detailed information about intermolecular interactions and packing arrangements. The presence of the protonated piperidine nitrogen creates opportunities for hydrogen bonding with the chloride counterion, influencing the overall crystal lattice organization.

The trifluoromethyl group's electron-withdrawing nature and steric bulk significantly impact the solid-state packing, often leading to distinctive intermolecular interactions that stabilize specific crystal forms. The phenoxy moiety contributes to aromatic stacking interactions and van der Waals forces that help determine the three-dimensional arrangement of molecules within the crystal lattice. The methylene linker provides conformational flexibility that may result in multiple crystal polymorphs, each with distinct thermodynamic and kinetic stability profiles.

Crystal packing arrangements typically maximize favorable interactions while minimizing steric clashes, leading to efficient space filling and stable crystal forms. The combination of ionic interactions from the hydrochloride salt, hydrogen bonding capabilities, and aromatic interactions creates a complex network of intermolecular forces that determine the macroscopic properties of the crystalline material. Understanding these solid-state characteristics is crucial for pharmaceutical applications where crystal form can significantly impact solubility, stability, and bioavailability.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The piperidine ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the chair conformation and substitution pattern, with the methylene protons at position-3 showing distinct multiplicities due to their proximity to both the ring nitrogen and the pendant substituent. The aromatic protons of the phenoxy group appear in the expected downfield region, with the ortho-trifluoromethyl substitution creating distinctive coupling patterns and chemical shift perturbations.

The trifluoromethyl group produces a characteristic signal in both proton and fluorine-19 nuclear magnetic resonance spectra, providing unambiguous identification of this functional group and information about its electronic environment. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with particular diagnostic value for distinguishing between aromatic and aliphatic carbons and providing information about the electronic effects of the trifluoromethyl and phenoxy substituents. The methylene carbon connecting the piperidine and phenoxy systems exhibits characteristic chemical shifts that reflect its unique electronic environment.

Fourier transform infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies, including carbon-nitrogen stretches from the piperidine ring, carbon-oxygen ether linkages, aromatic carbon-carbon stretches, and the distinctive carbon-fluorine stretches of the trifluoromethyl group. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments, with characteristic fragment ions arising from cleavage of the methylene bridge and loss of the trifluoromethyl group. The hydrochloride salt requires careful sample preparation for mass spectrometric analysis to observe the free base molecular ion.

Computational Chemistry Modeling (Density Functional Theory, Molecular Dynamics)

Computational chemistry approaches provide valuable insights into the electronic structure, conformational preferences, and dynamic behavior of this compound through sophisticated theoretical methods. Density functional theory calculations enable precise determination of optimized molecular geometries, electronic charge distributions, and energetic properties that complement experimental observations and provide predictive capabilities for understanding molecular behavior. The computational analysis reveals the influence of the trifluoromethyl group on the electronic density distribution throughout the molecule, particularly its effects on the aromatic ring system and the adjacent methylene bridge.

Molecular orbital calculations illuminate the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing insights into the compound's reactivity patterns and potential for intermolecular interactions. The trifluoromethyl group's strong electron-withdrawing effect significantly alters the orbital energies and spatial distributions compared to unsubstituted analogs, with implications for both chemical reactivity and biological activity profiles. Conformational analysis through systematic rotation around key bonds reveals the energy landscape governing molecular flexibility and identifies preferred conformational states under various conditions.

Eigenschaften

IUPAC Name |

3-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-5-1-2-6-12(11)18-9-10-4-3-7-17-8-10;/h1-2,5-6,10,17H,3-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXJLAOFLXGBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-58-3 | |

| Record name | Piperidine, 3-[[2-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

3 Detailed Research Findings and Data Table

The following table summarizes key parameters and outcomes from representative preparation methods of trifluoromethyl-substituted piperidines relevant to the target compound, adapted from patent literature:

| Entry | Starting Material | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Piperidine carboxylic acid | Trichloromethane + HF (1:0.5) | 85 | 3 | 80.1 | 95 | SF4 fluorination in stainless steel autoclave |

| 2 | Nipecotic acid | Trichloromethane + HF (7:1) | 105 | 3 | 77.9 | 96.2 | Higher solvent ratio improves yield |

| 3 | Pipecolic acid | Trichloromethane + HF (1:0.5) | 75 | 4 | 40.9 | 95.8 | Lower yield with pipecolic acid |

| 4 | Chloro-4-piperidine carboxylic acid | Trichloromethane + HF (3:1) | 85 | 3 | 53.9 | 95.7 | Chlorinated substrates yield moderate product |

Notes on Reaction Conditions

- Use of sulfur tetrafluoride (SF4) is critical for introducing the trifluoromethyl group.

- Anhydrous hydrofluoric acid acts as a catalyst and solvent component.

- Neutralization and extraction steps are essential for product isolation.

- Reaction temperature and solvent ratios significantly affect yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules:

- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows it to be transformed into different derivatives that can be used in pharmaceuticals and agrochemicals.

Synthetic Pathways:

- The synthesis typically involves:

- Formation of the Phenoxy Intermediate: Reaction of 2-(trifluoromethyl)phenol with alkylating agents.

- Coupling with Piperidine: Using bases like potassium carbonate in polar aprotic solvents such as DMF.

- Hydrochloride Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.

Biological Research

Pharmacological Potential:

- Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, studies have shown that the presence of a trifluoromethyl group can significantly increase the potency of drugs targeting specific receptors and enzymes .

Mechanism of Action:

- The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates its ability to cross biological membranes, potentially modulating various biochemical pathways. This mechanism is crucial for its therapeutic applications in treating neurological disorders and other conditions.

Therapeutic Applications

Neurological Disorders:

- Ongoing research is exploring the compound's efficacy as a therapeutic agent for neurological disorders. Its structural properties may allow it to interact effectively with neurotransmitter receptors or enzymes involved in neurodegenerative processes .

Case Studies:

Material Science

Development of Specialty Chemicals:

- Beyond biological applications, 3-((2-(trifluoromethyl)phenoxy)methyl)piperidine hydrochloride is utilized in developing specialty chemicals with unique properties. Its stability and reactivity make it suitable for creating materials that require specific chemical characteristics, such as hydrophobicity or thermal stability.

Wirkmechanismus

The mechanism of action of 3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism and Substituent Positioning

Variations in substituent positions significantly influence physicochemical and biological properties:

*Calculated based on analogous compounds.

- Impact: Positioning the trifluoromethyl group at the phenyl 2-position (vs. 3- or 4-) may alter steric and electronic interactions with target receptors. For example, 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl (phenyl 3-CF₃) shows reduced structural similarity (0.78) compared to the reference compound .

Ring Size Variations: Piperidine vs. Pyrrolidine

Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring affects conformational flexibility and binding affinity:

Halogen and Functional Group Variations

Substituents like chlorine or isopropyl groups modulate electronic properties and target selectivity:

Pharmacological Implications and Selectivity

While direct activity data for the reference compound is unavailable, structurally related SSRIs like paroxetine hydrochloride (3S-trans isomer) highlight the importance of substituent arrangement for serotonin transporter (SERT) affinity . Key comparisons include:

- Paroxetine HCl: Benzodioxol substituent enhances π-π stacking with SERT, whereas trifluoromethyl-phenoxy groups may improve metabolic stability .

- 4-(2-(Trifluoromethyl)phenoxy)piperidine HCl: Similarity score of 0.78 suggests moderate overlap in pharmacophore features with the reference compound .

Biologische Aktivität

The compound 3-((2-(trifluoromethyl)phenoxy)methyl)piperidine hydrochloride is a piperidine derivative that incorporates a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The trifluoromethyl group significantly impacts the compound's interaction with biological targets. Studies have shown that compounds containing this group can increase potency against various enzymes and receptors, including serotonin transporters and kinases. For example, the inclusion of a trifluoromethyl group in phenolic compounds has been shown to enhance their ability to inhibit serotonin uptake by six-fold compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of piperidine derivatives can be significantly influenced by substituents on the aromatic ring and the piperidine nitrogen. In a study involving various piperidine derivatives, those with trifluoromethyl substitutions exhibited improved inhibitory effects on specific targets, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), showcasing a notable increase in potency .

| Compound Structure | IC50 (nM) | Target |

|---|---|---|

| Piperidine Derivative A | 700 | 17β-HSD |

| Piperidine Derivative B | 300 | c-KIT |

| Piperidine Derivative C | 150 | MenA |

Inhibitory Effects on c-KIT Kinase

In a recent study, a related compound demonstrated potent inhibition of c-KIT kinase, which is crucial in treating gastrointestinal stromal tumors (GISTs). The compound showed efficacy against both wild-type and drug-resistant mutants of c-KIT, indicating its potential as a therapeutic agent . The pharmacokinetic profile was favorable across multiple species, suggesting good bioavailability.

Retinol Binding Protein 4 (RBP4) Antagonism

Another study highlighted the role of similar piperidine derivatives in lowering serum levels of RBP4, which is implicated in age-related macular degeneration. The results showed significant reductions in lipofuscin accumulation in animal models, correlating with improved retinal health outcomes .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-((2-(trifluoromethyl)phenoxy)methyl)piperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respiratory protection (e.g., P95 masks) if aerosolization is likely .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent degradation. Avoid contact with incompatible materials like strong oxidizers .

- Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite) for solid spills, and avoid water to prevent contamination of drainage systems .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Prepare a standard solution (1 mg/mL in methanol) and compare retention times and peak areas. A purity threshold of ≥98% is recommended for pharmaceutical research .

- Mass Spectrometry : Confirm molecular identity via ESI-MS (expected [M+H]+ ion for C₁₃H₁₅F₃NO·HCl: 310.1 m/z) .

Q. What are the common synthetic routes for piperidine derivatives with trifluoromethyl groups?

- Methodological Answer :

- Enantioselective Hydrogenation : Catalyze pyridinium salts with iridium complexes (e.g., [Ir(cod)Cl]₂) under H₂ pressure (50–100 bar) to yield chiral trifluoromethyl-piperidines. Optimize solvent (e.g., dichloromethane) and temperature (25–40°C) to achieve >90% enantiomeric excess .

- Nucleophilic Substitution : React 2-(trifluoromethyl)phenol with chloromethylpiperidine intermediates in the presence of NaH (base) and DMF (solvent) at 80°C for 6–8 hours .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify low-energy transition states and intermediates.

- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) for higher yields. Integrate with high-throughput experimentation for validation .

Q. What strategies mitigate contradictions in stability data for trifluoromethyl-piperidine derivatives under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) across pH 1–10. Use LC-MS to identify degradation products (e.g., hydrolyzed phenoxy groups).

- Buffered Solutions : Prepare phosphate (pH 2–7) and borate (pH 8–10) buffers to isolate pH-specific degradation pathways. Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability .

Q. How do structural modifications to the piperidine ring influence the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, nitro groups) at the piperidine 4-position. Test in vitro against target receptors (e.g., serotonin transporters) using radioligand binding assays.

- Molecular Docking : Perform AutoDock Vina simulations to compare binding affinities. Correlate logP values (measured via shake-flask method) with membrane permeability .

Experimental Design & Data Analysis

Q. What experimental design principles apply to scaling up the synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use a fractional factorial design to test variables: reactant stoichiometry (1.0–1.5 eq), temperature (20–60°C), and mixing rate (200–600 rpm). Apply ANOVA to identify significant factors (p < 0.05) .

- Reactor Design : Transition from batch to flow chemistry using microreactors (0.5–2.0 mL volume) to enhance heat/mass transfer and reduce side reactions .

Q. How can researchers resolve discrepancies in reported toxicity profiles of similar piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate acute toxicity data (e.g., LD₅₀ values) from public databases (PubChem, ECHA). Use Cochran’s Q-test to assess heterogeneity and subgroup analysis by species (e.g., rat vs. mouse) .

- In Silico Toxicology : Predict ADMET properties using QSAR models (e.g., ADMET Predictor™) to flag potential hepatotoxicity or CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.